A Technical Guide to 1-(2-Bromophenyl)piperazine Hydrochloride: Properties, Synthesis, and Applications
A Technical Guide to 1-(2-Bromophenyl)piperazine Hydrochloride: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 1-(2-bromophenyl)piperazine hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. The piperazine moiety is a privileged scaffold in medicinal chemistry, and this particular halogenated derivative serves as a versatile building block, especially in the field of neuropharmacology.[1][2][3] This guide details the compound's molecular structure, physicochemical properties, a validated synthetic protocol, analytical characterization methods, and its principal applications, grounding all technical claims in authoritative references.
Introduction: The Significance of Phenylpiperazines in Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is one of the most prevalent structural motifs in modern pharmaceuticals.[1][4] Its presence can significantly improve the pharmacokinetic profile of drug candidates by increasing water solubility and bioavailability, with the nitrogen atoms acting as key hydrogen bond acceptors or donors.[1]
Among piperazine derivatives, N-arylpiperazines are a cornerstone of central nervous system (CNS) drug discovery. The introduction of a substituted phenyl group, such as the 2-bromophenyl moiety, profoundly influences the molecule's chemical properties and biological activity.[5] The bromine atom not only enhances lipophilicity but also serves as a crucial synthetic handle for further molecular elaboration through cross-coupling reactions. 1-(2-Bromophenyl)piperazine is particularly notable as a precursor in the synthesis of various therapeutic agents, including serotonin receptor modulators.[6][7] This guide focuses on the hydrochloride salt form, which enhances the compound's stability and ease of handling.
Molecular Structure and Physicochemical Properties
1-(2-Bromophenyl)piperazine hydrochloride is an organic salt consisting of a protonated piperazine ring attached to a bromophenyl group at the ortho-position, with a chloride counter-ion. This salt form is typically a white to off-white crystalline solid.[5][8]
Data Summary
| Property | Value | Source(s) |
| Compound Name | 1-(2-Bromophenyl)piperazine Hydrochloride | |
| Synonyms | 1-(o-bromophenyl)piperazine HCl | [5] |
| Molecular Formula | C₁₀H₁₃BrN₂·HCl (or C₁₀H₁₄BrClN₂) | [8][9] |
| Molecular Weight | 277.59 g/mol | [8][9] |
| Appearance | White to off-white powder or crystal | [5][8] |
| CAS Number (Free Base) | 1011-13-8 | [6][7][10] |
| Molecular Weight (Free Base) | 241.13 g/mol | [6][10][11] |
| Solubility | Soluble in ethanol and DMSO; limited in water | [5] |
| Storage Conditions | Store at room temperature or 2-8°C | [6][8] |
| Primary Hazard | Irritant | [7][10] |
Molecular Structure Diagram
Caption: Structure of 1-(2-Bromophenyl)piperazine Hydrochloride.
Synthesis and Purification Protocol
The synthesis of N-arylpiperazines is a fundamental transformation in organic chemistry. A robust and widely applicable method is the palladium-catalyzed Buchwald-Hartwig amination, which efficiently forms the critical carbon-nitrogen bond between an aryl halide and the piperazine.[12]
Rationale for Experimental Choices
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Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) paired with a specialized phosphine ligand (e.g., BINAP) is chosen for its high efficiency in forming C-N bonds with sterically hindered and electron-neutral aryl bromides.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the piperazine nitrogen, facilitating the catalytic cycle without competing in side reactions.
-
Solvent: An anhydrous, aprotic solvent like toluene is required to prevent quenching of the reactive organometallic intermediates.
-
Salt Formation: Conversion to the hydrochloride salt is achieved by treating the purified free base with HCl. This step is crucial as the salt form often has superior crystallinity, stability, and handling properties compared to the free base oil or low-melting solid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-(2-bromophenyl)piperazine HCl.
Step-by-Step Synthesis Protocol
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Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Addition of Reactants: Add 1,2-dibromobenzene (1.0 equivalent) and piperazine (1.2 equivalents) to the flask, followed by anhydrous toluene.
-
Heating: Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching and Extraction: Upon completion, cool the mixture to room temperature and quench with water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography to yield 1-(2-bromophenyl)piperazine as the free base.
-
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly add a 2.0 M solution of HCl in diethyl ether or dioxane dropwise with stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-bromophenyl)piperazine hydrochloride as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the four aromatic protons in the range of δ 7.0-7.6 ppm. The eight piperazine protons will appear as two or more multiplets in the upfield region (typically δ 3.0-3.5 ppm). In the HCl salt, the N-H protons may appear as a broad singlet.
-
¹³C NMR: The spectrum will display six signals for the aromatic carbons, with the carbon attached to the bromine appearing at a characteristic chemical shift. Four signals corresponding to the piperazine ring carbons are also expected.[13]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The mass spectrum of the free base will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, resulting in two peaks at m/z 241 and 243.
-
Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit a broad absorption band in the 2400-2800 cm⁻¹ region, characteristic of the N-H⁺ stretch of an amine salt. Other key peaks include C-N stretching and aromatic C-H and C=C vibrations.[13]
Applications in Research and Drug Development
1-(2-Bromophenyl)piperazine HCl is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.
-
Precursor for Serotonergic Agents: It is a well-established starting material for the synthesis of compounds targeting serotonin receptors, such as 5-HT1A antagonists.[6][7] The piperazine core is a common pharmacophore for this class of drugs.
-
Intermediate in Vortioxetine Synthesis: This compound is recognized as a key intermediate or a potential impurity in the manufacturing of the antidepressant drug Vortioxetine.[7][10]
-
Scaffold for Further Derivatization: The ortho-bromine atom is a versatile functional group that allows for further chemical modification. Scientists can use it in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach other molecular fragments, enabling the exploration of a wide chemical space in lead optimization campaigns. This strategic placement of a reactive handle is a powerful tool in modern medicinal chemistry.[14]
Conclusion
1-(2-Bromophenyl)piperazine hydrochloride is a fundamentally important molecule in the toolbox of medicinal chemists. Its well-defined structure, predictable reactivity, and established role as a precursor to CNS-active agents make it an indispensable resource. This guide has provided a technical framework covering its essential properties, a reliable synthetic pathway, and key applications, underscoring its continued relevance in the pursuit of novel therapeutics.
References
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PubChem. (n.d.). 1-(2-Bromophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Bromophenyl)piperazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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precisionFDA. (n.d.). 1-(3-BROMOPHENYL)PIPERAZINE. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
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Sonal Organo. (2024, March 22). 1-(2-methoxyphenyl)piperazine hydrochloride is a.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
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MDPI. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Taylor & Francis Online. (2016, July 2). Piperazine derivatives for therapeutic use: A patent review (2010-present). Retrieved from [Link]
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ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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